molecular formula C10H10BrClO2 B14066582 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14066582
M. Wt: 277.54 g/mol
InChI Key: ONHLVTDDNAEKGE-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a propanone backbone substituted with a chlorine atom at the 2-position and a phenyl ring bearing a bromomethyl group at the 3-position and a hydroxyl group at the 4-position.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-hydroxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6,13H,5H2,1H3

InChI Key

ONHLVTDDNAEKGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. For instance, bromination can be achieved using bromine in carbon tetrachloride, while chlorination might involve thionyl chloride or phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one ()
  • Molecular Formula : C₁₁H₁₂BrClO₂ vs. C₁₀H₁₀BrClO₂ (target).
  • Substituents : The methoxy group at the 3-position (vs. hydroxyl in the target) reduces hydrogen bonding but enhances lipophilicity. The bromomethyl group at the 4-position (vs. 3-position in the target) alters steric and electronic effects on the aromatic ring.
  • Chlorine Position: The chlorine is at the 1-position of the propanone (vs.
  • Physical Properties : Boiling point 347.0±42.0 °C and density 1.446±0.06 g/cm³ . The target’s hydroxyl group may increase boiling point due to stronger intermolecular hydrogen bonding.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one ()
  • Structure : A chalcone (α,β-unsaturated ketone) with a 4-chlorophenyl and 4-hydroxyphenyl group.
  • Reactivity: The conjugated enone system enables addition reactions (e.g., Michael addition), unlike the saturated propanone backbone of the target compound.
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()
  • Structure: Bromine is positioned at the α-site of the enone, enhancing electrophilicity for nucleophilic attack.
  • Synthesis : Bromination of a preformed chalcone followed by elimination, contrasting with the target’s likely alkylation or halogenation steps for bromomethyl introduction .

Comparative Physicochemical Properties

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Reactivity Highlights
Target Compound C₁₀H₁₀BrClO₂ 3-Bromomethyl, 4-OH, 2-Cl-propanone N/A N/A Bromomethyl SN2; hydroxyl H-bonding
Compound C₁₁H₁₂BrClO₂ 4-Bromomethyl, 3-OCH₃, 1-Cl-propanone 347.0±42.0 1.446±0.06 Methoxy lipophilicity; chloro stability
Chalcone C₁₅H₁₁ClO₂ 4-Cl-phenyl, 4-OH-propenone N/A N/A Enone conjugation; addition reactions
Bromochalcone C₁₆H₁₃BrO 2-Br, 4-CH₃-phenylpropenone N/A N/A α-Bromination; elimination-prone

Biological Activity

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety. Its molecular formula is C10H10BrClO2, with a molecular weight of approximately 277.54 g/mol. The presence of halogenated groups contributes to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their normal function. This interaction may lead to the modulation of enzyme activity and receptor function, resulting in various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain.
  • Anticancer Mechanism Exploration : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may trigger programmed cell death pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-oneContains bromomethyl and hydroxyl groupsDifferent position of hydroxyl group
1-(4-Bromo-2-hydroxyphenyl)propan-1-oneSimilar hydroxy and bromo groupsLacks chlorinated propanone structure
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-oneIncludes methoxy instead of hydroxyAlters reactivity profile due to methoxy substitution

The uniqueness of this compound lies in its combination of halogenated groups and a carbonyl moiety, which confer distinct reactivity and potential applications not found in other similar compounds.

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